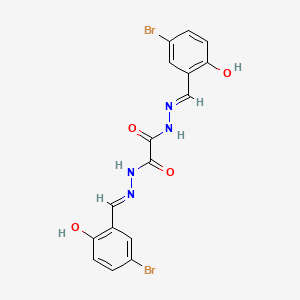

![molecular formula C10H6F3N5S B603410 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline CAS No. 1216244-68-6](/img/structure/B603410.png)

3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives . These compounds have been synthesized and evaluated for their in vitro antimicrobial activity . They have shown high activity towards Gram-positive bacteria .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involves various substituted anilines and benzoic acids . The structures of the newly synthesized compounds were established by IR, 1H & 13C NMR, and LC-MS spectral data .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors .Chemical Reactions Analysis

These compounds have been evaluated against the urease enzyme, exhibiting IC50 values of 0.87 ± 0.09 to 8.32 ± 1.21 µM . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure . The presence of a five-membered triazole ring fused with a six-membered thiadiazine ring gives these compounds their unique properties .Mechanism of Action

Target of Action

The compound 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can exhibit cytotoxic activities through the inhibition of targets such as egfr and parp-1 . This suggests that the compound may interact with its targets by binding to the active sites of these enzymes, thereby inhibiting their function and leading to downstream effects such as apoptosis induction in cancer cells .

Biochemical Pathways

For instance, inhibition of carbonic anhydrase could affect pH regulation and fluid balance in cells, while inhibition of cholinesterase could impact neurotransmission .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies would provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The result of the action of this compound is likely to be multifaceted, given its potential to inhibit multiple enzymes. For instance, its anticancer activity could result from the induction of apoptosis in cancer cells through the inhibition of targets such as EGFR and PARP-1 . Its antimicrobial and antiviral activities could result from the disruption of essential biochemical processes in pathogens .

Properties

IUPAC Name |

3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N5S/c11-10(12,13)8-15-16-9-18(8)17-7(19-9)5-2-1-3-6(14)4-5/h1-4H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFJXBBXMRWZSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NN3C(=NN=C3S2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[({[2-(1-Cyclohexen-1-yl)ethyl]amino}carbonyl)amino]acetic acid](/img/structure/B603331.png)

![5-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B603332.png)

![N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)acetamide](/img/structure/B603335.png)

![4-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B603337.png)

![3-{[4-(Methylcarbamoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B603338.png)

![N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B603341.png)

![3-(Benzofuran-2-yl)-6-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603344.png)

![3-(1-Benzofuran-2-yl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603345.png)

![N-[5-chloro-2-(2-propynyloxy)benzyl]cyclohexanamine](/img/structure/B603347.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzamide](/img/structure/B603349.png)